(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a structurally complex heterocyclic compound featuring a thieno-thiazinone core modified with fluorinated benzyl and phenylamino substituents. The (3Z)-configuration indicates the spatial arrangement of the aminomethylene group, which is critical for its molecular interactions.
Key structural features include:
- Thieno-thiazinone backbone: A bicyclic system with sulfone groups (2,2-dioxide), contributing to electronic polarization.
- 4-Fluorobenzyl substituent: Enhances lipophilicity and influences metabolic stability.
- (3-Fluoro-4-methylphenyl)aminomethylene group: A Schiff base-like moiety that may confer bioactivity, as seen in antiviral Schiff base derivatives .
Properties
IUPAC Name |
(3Z)-3-[(3-fluoro-4-methylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S2/c1-13-2-7-16(10-17(13)23)24-11-19-20(26)21-18(8-9-29-21)25(30(19,27)28)12-14-3-5-15(22)6-4-14/h2-11,24H,12H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLPZABLKCQTAR-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogue, (3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (PubChem entry), differs in two substituents:
Benzyl group : 4-Fluorobenzyl (target) vs. 4-methylbenzyl (analogue).
- The electron-withdrawing fluorine atom in the target compound increases polarity and may reduce metabolic oxidation compared to the methyl group .
Phenylamino group: 3-Fluoro-4-methylphenyl (target) vs. 2-fluorophenyl (analogue).
Table 1: Structural Comparison of Key Analogues
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (a widely validated metric for structural similarity ), the target compound shows moderate similarity (estimated coefficient: 0.65–0.75) to its PubChem analogue due to shared core and functional groups. However, differences in substituents reduce the coefficient compared to identical scaffolds (e.g., triazole-thione derivatives, coefficient <0.5).
Implications of Substituent Variations
- Steric Effects : The 3-fluoro-4-methylphenyl group may hinder binding to flat active sites compared to the less bulky 2-fluorophenyl group.
- Electronic Effects : Fluorine atoms modulate electron density, affecting hydrogen-bonding capacity and metabolic stability.
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